3-(4-tert-butylphenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propenamide

TRPV1 antagonist cinnamide capsazepine

TRPV1 researchers require selective antagonists free of off-channel interference. Non-selective blockers like BCTC inhibit TRPM8 at sub-micromolar concentrations, confounding data interpretation in sensory nerve preparations. AMG 9810 solves this with >50-fold selectivity over TRPM8, TRPA1, TRPV3, and TRPV4. • Balanced multimodal blockade: capsaicin IC50=24.5 nM, proton IC50=92.7 nM, heat IC50=15.8 nM • First cinnamide validated to reverse thermal & mechanical hyperalgesia in rat CFA model (30 mg/kg p.o.) • ≥98% HPLC purity; bulk quantities for medicinal chemistry benchmark studies

Molecular Formula C21H23NO3
Molecular Weight 337.4 g/mol
Cat. No. B12461956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-tert-butylphenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propenamide
Molecular FormulaC21H23NO3
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)OCCO3
InChIInChI=1S/C21H23NO3/c1-21(2,3)16-7-4-15(5-8-16)6-11-20(23)22-17-9-10-18-19(14-17)25-13-12-24-18/h4-11,14H,12-13H2,1-3H3,(H,22,23)
InChIKeyGZTFUVZVLYUPRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AMG 9810 Core Identity


3-(4-tert-Butylphenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propenamide (CAS 545395‑94‑6) is a first-generation N‑aryl cinnamide and a competitive antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel [1]. Belonging to the broader class of cinnamamides, AMG 9810 is characterized by the (E)‑acrylamide core bearing a 4‑tert‑butylphenyl group on one side and a 2,3‑dihydro‑1,4‑benzodioxin‑6‑yl moiety on the other. It blocks all established modes of TRPV1 activation – capsaicin, protons, heat, and endogenous ligands – and shows selectivity against a panel of off‑target GPCRs and ion channels [2].

AMG 9810 Differentiation from Generic TRPV1 Antagonists


Although many compounds block the TRPV1 channel, their pharmacophores, selectivity fingerprints, and mode‑of‑activation coverage diverge substantially. Capsazepine displays weak potency (IC₅₀ ~570 nM) and interacts with additional targets, while BCTC potently inhibits acid activation but is less balanced across capsaicin‑ versus proton‑induced responses [1]. SB‑366791, another cinnamide, was identified via a distinct chemotype and shows different structural determinants [2]. AMG 9810 occupies a unique position by blocking all activation modalities with comparable IC₅₀ values and by being the first cinnamide for which robust in‑vivo antihyperalgesic efficacy in the complete Freund's adjuvant (CFA) model was demonstrated [1]. These differences preclude straightforward replacement of AMG 9810 with another TRPV1 antagonist without recalibrating dose–response relationships and selectivity expectations.

AMG 9810 Quantitative Differentiation Evidence


Higher Potency vs Capsazepine

In a standardized TRPV1 binding assay, AMG 9810 exhibited a Ki of 33.0 ± 0.6 nM, whereas the prototypical TRPV1 antagonist capsazepine yielded a Ki of 570 ± 30 nM under the same conditions [1]. This represents a ~17‑fold difference in affinity. The substantial potency gap means that capsazepine cannot simply replace AMG 9810 without a >10‑fold concentration adjustment, which risks non‑specific effects at higher exposure.

TRPV1 antagonist cinnamide capsazepine

Broad TRP Channel Selectivity

In a panel of six TRP channels, AMG 9810 displayed an IC₅₀ of 79–86 nM at TRPV1 while exhibiting IC₅₀ values >4 000 nM at TRPV3, TRPV4, TRPA1, and TRPM8, translating to a selectivity window of >50‑fold [1]. In contrast, BCTC inhibited TRPM8 with an IC₅₀ of 143–800 nM, and capsazepine showed TRPM8 inhibition at ~18 000 nM but also hit additional targets . This selectivity profile reduces confounding variables in mechanistic experiments where TRPV1‑specific signaling is the endpoint of interest.

TRPV1 selectivity ion channel profiling off‑target

Balanced Multimodal Blockade vs BCTC

AMG 9810 blocks capsaicin‑ (IC₅₀ = 24.5 nM human), proton‑ (92.7 nM human), and heat‑induced (15.8 nM human) TRPV1 activation with a <6‑fold spread across modalities [1]. In contrast, BCTC exhibits a ~6‑fold difference between capsaicin (35 nM) and acid (6 nM) activation, showing pronounced preference for acid‑induced channel opening . This balanced blockade renders AMG 9810 more predictable in mixed physiological environments where multiple activators coexist.

TRPV1 mode of activation capsaicin proton heat BCTC

Superior In Vivo Efficacy in CFA Model

In the rat complete Freund's adjuvant (CFA) model of inflammatory pain, AMG 9810 (30 mg/kg, p.o.) significantly reversed both thermal and mechanical hyperalgesia [1]. By contrast, several structurally related cinnamide analogues (e.g., compound 74 from the same Amgen series) failed to reverse thermal hyperalgesia in the identical CFA model, despite being effective in the capsaicin‑induced hypothermia assay [2]. This demonstrates that antihyperalgesic efficacy in the CFA paradigm is not a general property of the cinnamide class but instead requires specific structural features present in AMG 9810.

inflammatory pain complete Freund's adjuvant antihyperalgesia in vivo efficacy

DMSO Solubility Advantage

AMG 9810 reaches a solubility of 64 mg/mL (189.7 mM) in DMSO, which is ~14 % higher than the structurally related cinnamide SB‑366791 at 56 mg/mL (194.6 mM) [1][2]. While both compounds are water‑insoluble, the marginally higher DMSO solubility of AMG 9810 reduces the risk of precipitation at high stock concentrations and facilitates consistent serial dilution for dose–response experiments.

solubility DMSO in vitro assay formulation

AMG 9810 Application Scenarios


TRPV1-Selective Target Engagement in Sensory Neuron Cultures

AMG 9810 is the preferred chemical probe for experiments requiring selective TRPV1 blockade in dorsal root ganglion (DRG) or trigeminal ganglion cultures, because its >50‑fold selectivity over TRPM8, TRPA1, TRPV3, and TRPV4 [1] avoids the off‑channel interference observed with BCTC (TRPM8 IC₅₀ = 143–800 nM). Co‑application with capsaicin at concentrations of 100–300 nM ensures complete inhibition of TRPV1‑mediated Ca²⁺ influx without affecting other thermo‑TRP channels.

CFA-Induced Inflammatory Pain Model

AMG 9810 is the first cinnamide validated to reverse both thermal and mechanical hyperalgesia in the rat CFA model [1]. For investigators replicating this protocol, substitution with earlier cinnamide analogues (e.g., compound 74) yields negative results [2]. Procurement of AMG 9810 specifically is required to reproduce the reported antihyperalgesic pharmacology at oral doses of 30 mg/kg without motor function confounds.

SAR Reference Standard for TRPV1 Antagonists

As the prototypical N‑aryl trans‑cinnamide with a balanced multimodal inhibition profile (capsaicin IC₅₀ = 24.5 nM, proton IC₅₀ = 92.7 nM, heat IC₅₀ = 15.8 nM) [1], AMG 9810 serves as the benchmark compound in medicinal chemistry campaigns. New candidate compounds can be directly compared to AMG 9810 to assess whether structural modifications improve or degrade the desired uniform blockade across all activation modes.

TRPV1 Signaling Without TRPM8 Cross-Talk

In tissues co‑expressing TRPV1 and TRPM8 (e.g., sensory nerve endings, bladder urothelium), AMG 9810's negligible TRPM8 activity (IC₅₀ >4 000 nM) [1] allows clean dissection of TRPV1‑specific contributions, a capability not afforded by BCTC, which inhibits TRPM8 at sub‑micromolar concentrations. This selectivity is critical for studies linking TRPV1 activation to neuropeptide release or inflammatory mediator production.

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